molecular formula C11H16O8 B12294572 Xylopyranose triacetate

Xylopyranose triacetate

Cat. No.: B12294572
M. Wt: 276.24 g/mol
InChI Key: NHLHTUYICZOCMA-UHFFFAOYSA-N
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Description

Xylopyranose triacetate is a derivative of xylopyranose, a sugar molecule that is a constituent of hemicellulose, a major component of plant cell walls This compound is formed by the acetylation of xylopyranose, resulting in the addition of three acetyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Xylopyranose triacetate can be synthesized through the acetylation of xylopyranose. The process typically involves the reaction of xylopyranose with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled conditions, usually at a temperature of around 0-5°C, to ensure the selective acetylation of the hydroxyl groups on the xylopyranose molecule .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar acetylation process but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and reaction time to maximize yield and purity. The use of continuous flow reactors can enhance the efficiency of the process by allowing for better control over reaction parameters and reducing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

Xylopyranose triacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or alcohols in the presence of a catalyst.

Major Products Formed

Scientific Research Applications

Xylopyranose triacetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of xylopyranose triacetate involves its interaction with specific molecular targets and pathways. In biological systems, it can be hydrolyzed to release xylopyranose, which can then participate in various metabolic pathways. The acetyl groups can also modify the compound’s interaction with enzymes and other proteins, affecting its biological activity .

Comparison with Similar Compounds

Similar Compounds

    Xylopyranose: The parent compound, which lacks the acetyl groups.

    Xylopyranose diacetate: A derivative with two acetyl groups.

    Xylopyranose tetraacetate: A derivative with four acetyl groups

Uniqueness

Xylopyranose triacetate is unique due to its specific acetylation pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where selective acetylation is required, such as in the synthesis of specific derivatives or in studies of hemicellulose structure and function .

Biological Activity

Xylopyranose triacetate, a derivative of D-xylopyranose, is noteworthy for its biological activities, particularly in glycosylation processes and potential antimicrobial effects. This article delves into its biochemical properties, mechanisms of action, and relevant research findings.

Overview of this compound

This compound (chemical formula: C10_{10}H12_{12}O5_{5}) is synthesized from D-xylopyranose by acetylation. Its structure allows it to participate in various biochemical pathways, particularly in the synthesis of complex carbohydrates and glycosides.

Biological Activity

1. Glycosylation Processes

  • This compound plays a critical role in glycosylation, a process essential for the formation of glycoproteins and glycolipids. This activity is vital for cellular communication and signaling pathways, impacting various physiological functions.

2. Antimicrobial Properties

  • Research indicates that this compound exhibits significant antimicrobial activity against various pathogens:
    • Fungi: Effective against Candida albicans and Candida glabrata.
    • Bacteria: Demonstrated activity against Staphylococcus aureus and Escherichia coli .

The biological activity of this compound can be attributed to its structural features, which allow it to interact with biological macromolecules. The compound is involved in several biochemical mechanisms:

  • Enzyme Interaction: this compound acts as a substrate for glycosidases, facilitating the hydrolysis of glycosidic bonds in polysaccharides. This interaction enhances the release of monosaccharides from complex carbohydrates .
  • Antimicrobial Mechanism: The antimicrobial effect is hypothesized to involve disruption of cellular membranes or interference with metabolic pathways in target organisms .

Table 1: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC)Reference
Candida albicans32-256 μg/mL
Candida glabrata32-256 μg/mL
Staphylococcus aureus32-128 μg/mL
Escherichia coli64-256 μg/mL

Research Insights

  • Synthesis and Characterization :
    • A study highlighted the synthesis of various d-xylopyranosides, including this compound, which were tested for their antimicrobial properties. The results indicated that compounds with longer hydrocarbon chains exhibited enhanced activity .
  • Mutagenic Activity Assessment :
    • In an Ames test using Salmonella typhimurium, xylopyranose derivatives showed no mutagenic effects, indicating a favorable safety profile for potential therapeutic applications .
  • Biochemical Pathways :
    • This compound is involved in metabolic pathways leading to the synthesis of monosaccharides through selective cleavage reactions, further emphasizing its importance in carbohydrate metabolism .

Properties

IUPAC Name

(4,5-diacetyloxy-6-hydroxyoxan-3-yl) acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O8/c1-5(12)17-8-4-16-11(15)10(19-7(3)14)9(8)18-6(2)13/h8-11,15H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHLHTUYICZOCMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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